Sodium 1,4-diheptyl sulphonatosuccinate
Description
Sodium 1,4-diheptyl sulphonatosuccinate (CAS 4680-44-8) is an anionic surfactant classified under sulfosuccinate esters. Its molecular formula is C₁₈H₃₃NaO₇S, with a molecular weight of 416.5 g/mol . Structurally, it features two linear heptyl (C₇) chains esterified to a sulfonated succinic acid backbone, making it amphiphilic. This compound is widely used in cosmetics, industrial formulations, and wetting agents due to its ability to reduce surface tension and enhance solubility .
Properties
CAS No. |
4680-44-8 |
|---|---|
Molecular Formula |
C18H33NaO7S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
sodium;1,4-diheptoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C18H34O7S.Na/c1-3-5-7-9-11-13-24-17(19)15-16(26(21,22)23)18(20)25-14-12-10-8-6-4-2;/h16H,3-15H2,1-2H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
RKQHKJFUNXLPGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCOC(=O)CC(C(=O)OCCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCOC(=O)CC(C(=O)OCCCCCCC)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
4680-44-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The alkyl chain length and branching significantly influence solubility, biodegradability, and surface activity. Key compounds compared include:
Key Observations :
- Chain Length vs. Solubility : Shorter chains (C₆) exhibit higher water solubility (e.g., Dihexyl: 80–120 g/L) compared to longer or branched chains (e.g., Diisotridecyl: <10 g/L) .
- CMC and Surface Activity : Longer/branched chains (e.g., Diisotridecyl) form micelles at lower concentrations, enhancing efficacy in heavy-duty applications .
Biodegradability :
Environmental Impact
- Persistence: Cyclohexyl and branched derivatives (e.g., Diisotridecyl) exhibit higher environmental persistence, as noted in REACH assessments .
- Regulatory Status : Dicyclohexyl sulfosuccinate is flagged under EU REACH for requiring rigorous ecological monitoring .
Preparation Methods
Reaction Conditions and Catalysts
Patent CN103709078A outlines a method for dioctyl sulfosuccinate using nitrogen atmosphere, temperatures of 60–90°C for alcoholysis, and subsequent esterification at 115–205°C. Adapting this to heptanol:
- Alcoholysis : Heptanol and maleic anhydride are mixed at 85°C for 1.5–2 hours under nitrogen to prevent oxidation.
- Catalysts : Boric acid (0.5–1 wt%) and sodium hypophosphite (0.5–1 wt%) enhance reaction efficiency and reduce side products.
- Temperature Gradients : Gradual heating to 200°C ensures complete esterification, with reaction times of 2–5 hours.
Byproduct Management
Unreacted heptanol and maleic acid are removed via vacuum distillation or filtration through 1 μm filter cloths, yielding diheptyl maleate with >95% purity.
Sulfonation Stage: Formation of Sulphonatosuccinate
Diheptyl maleate undergoes sulfonation with sodium bisulfite ($$\text{NaHSO}_3$$) in aqueous medium:
$$
\text{Diheptyl maleate} + \text{NaHSO}3 \rightarrow \text{this compound} + \text{H}2\text{O}
$$
Neutralization and Reaction Parameters
- Neutralization : Sodium hydroxide adjusts the pH to achieve an acid number of 0–0.3 mg KOH/g, ensuring optimal sulfonation.
- Temperature Control : Reflux at 110–115°C for 4–5 hours facilitates complete sulfonation, with continuous water removal to shift equilibrium.
- Catalyst-Free Process : Unlike esterification, sulfonation proceeds without catalysts, relying on stoichiometric excess of sodium bisulfite (1:1.1 molar ratio).
Phase Separation and Purification
Post-reaction, the mixture separates into aqueous and organic phases. The aqueous phase containing the product is isolated, while unreacted heptanol in the organic phase is recycled. Final purification involves:
- Crystallization : Cooling the solution to 10°C precipitates the product.
- Drying : Lyophilization or spray drying yields a free-flowing powder with <0.5% residual moisture.
Analytical Characterization
Spectroscopic Methods
Q & A
Basic Question: What are the recommended methods for synthesizing and purifying Sodium 1,4-diheptyl sulphonatosuccinate?
Methodological Answer:
Synthesis typically involves esterification of sulphosuccinic acid with heptanol, followed by neutralization with sodium hydroxide. A stepwise approach includes:
Esterification: React sulphosuccinic acid with excess 1-heptanol under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 4–6 hours.
Neutralization: Add aqueous NaOH to the esterified product to form the sodium salt.
Purification: Use solvent extraction (e.g., ethyl acetate) to remove unreacted alcohols, followed by recrystallization from ethanol/water mixtures. Purity can be verified via thin-layer chromatography (TLC) or HPLC .
Basic Question: How can researchers characterize the structural and surface-active properties of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm alkyl chain attachment and sulfonate group placement (e.g., δ 3.5–4.5 ppm for ester-linked protons).
- Critical Micelle Concentration (CMC): Measure using surface tension titration or conductivity assays. CMC values typically range between 0.1–1.0 mM, depending on alkyl chain length and solvent conditions.
- Dynamic Light Scattering (DLS): To determine micelle size distribution in aqueous solutions .
Advanced Question: How do researchers resolve contradictions in biodegradation data for this compound?
Methodological Answer:
Conflicting biodegradation results (e.g., persistence vs. non-persistence in water) often arise from test conditions. To address this:
Standardize Tests: Follow OECD guidelines (e.g., OECD 301B for ready biodegradability) with controlled pH, temperature, and microbial inoculum.
Analyze Metabolites: Use LC-MS to identify degradation intermediates, such as sulphosuccinic acid or shorter-chain esters.
Environmental Simulation: Conduct microcosm studies mimicking natural aquatic systems to assess long-term persistence. Evidence suggests branched-chain analogs (e.g., cyclohexyl derivatives) exhibit higher persistence due to steric hindrance .
Advanced Question: What experimental strategies optimize the compound’s performance in stabilizing emulsions for drug delivery systems?
Methodological Answer:
Emulsion stability depends on surfactant-to-oil ratios and interfacial film formation. Key steps:
Phase Diagram Construction: Map emulsion regions using varying ratios of surfactant, oil (e.g., squalane), and water.
Interfacial Rheometry: Measure viscoelastic properties of the surfactant film at the oil-water interface.
Cryo-TEM: Visualize emulsion droplet morphology and surfactant packing.
Stability Testing: Accelerate aging via centrifugation or thermal cycling (e.g., 4–40°C for 72 hours). This compound shows superior stability in non-polar oils compared to shorter-chain analogs .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).
- Ventilation: Use fume hoods for powder handling to prevent inhalation of aerosols (H335).
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in airtight containers away from oxidizers and acids to prevent decomposition .
Advanced Question: How can computational modeling predict the compound’s interaction with lipid bilayers in membrane studies?
Methodological Answer:
Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to model surfactant insertion into lipid bilayers. Focus on alkyl chain penetration and headgroup interactions with phospholipids.
Free Energy Calculations: Apply umbrella sampling to quantify the energy barrier for surfactant translocation across membranes.
Validation: Compare simulation results with experimental data from fluorescence anisotropy or calorimetry. The compound’s dual alkyl chains enhance membrane disruption compared to single-chain surfactants .
Advanced Question: What analytical challenges arise when quantifying trace amounts of this surfactant in environmental samples?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to concentrate the compound from water matrices.
- Detection: LC-MS/MS with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 387 → 80 (sulfonate fragment).
- Matrix Effects: Mitigate using isotope-labeled internal standards (e.g., deuterated analogs). Detection limits as low as 10 ng/L have been reported in spiked groundwater samples .
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